2,N-dihydroxy-5-iodo-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,N-Dihydroxy-5-iodo-benzamide is a chemical compound with significant potential in various fields of research. It is characterized by the presence of hydroxyl groups at the 2 and N positions and an iodine atom at the 5 position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,N-dihydroxy-5-iodo-benzamide typically involves the iodination of a benzamide precursor followed by the introduction of hydroxyl groups. One common method includes:
Iodination: The benzamide precursor is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5 position.
Hydroxylation: The iodinated intermediate is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide to introduce hydroxyl groups at the 2 and N positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2,N-Dihydroxy-5-iodo-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated derivatives.
Substitution: Amino, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
2,N-Dihydroxy-5-iodo-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,N-dihydroxy-5-iodo-benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and iodine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
2,3-Dihydroxy-5-iodo-benzamide: Similar structure but with hydroxyl groups at the 2 and 3 positions.
2,N-Dihydroxy-4-methyl-benzamide: Similar structure but with a methyl group at the 4 position instead of iodine.
2,3-Dimethoxy-5-iodo-benzamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: 2,N-Dihydroxy-5-iodo-benzamide is unique due to the specific positioning of the hydroxyl groups and the iodine atom, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,2-dihydroxy-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUUISZCXSHRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.